molecular formula C10H19NO4S B13683585 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B13683585
M. Wt: 249.33 g/mol
InChI Key: BBADPHNUXPAPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound featuring a 1-oxa-9-azaspiro[5.5]undecane core substituted with a methylsulfonyl group at the 9-position and a hydroxyl group at the 4-position. This scaffold is notable in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets. The compound’s structure combines a tertiary amine (sp³ nitrogen) and an oxygen atom within the spirocyclic framework, enabling interactions with receptors such as G-protein-coupled receptors (GPCRs) and enzymes .

For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane are key components in agonists for Free Fatty Acid Receptor 1 (FFA1/GPR40), a target for type 2 diabetes therapy . The methylsulfonyl group is hypothesized to improve solubility and metabolic stability compared to unsubstituted or alkyl-substituted analogs .

Properties

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

9-methylsulfonyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C10H19NO4S/c1-16(13,14)11-5-3-10(4-6-11)8-9(12)2-7-15-10/h9,12H,2-8H2,1H3

InChI Key

BBADPHNUXPAPTC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)CC(CCO2)O

Origin of Product

United States

Preparation Methods

Synthesis of the Spirocyclic Core

The spirocyclic 1-oxa-9-azaspiro[5.5]undecane skeleton is commonly synthesized starting from N-benzylpiperidone and homoallylic alcohol via a Prins reaction catalyzed by methanesulfonic acid. This yields 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate as an intermediate (compound 5).

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent is introduced as a methanesulfonate leaving group attached to the nitrogen in the spirocyclic intermediate. This mesylate (methanesulfonate) group can be displaced by nucleophiles such as azide ions to form azide intermediates, which are subsequently reduced to amines.

Functional Group Transformations and Protection

  • The azide intermediate is reduced using triphenylphosphine in methanol/water under reflux to yield the primary amine.
  • The primary amine is often protected with a tert-butoxycarbonyl (Boc) group to facilitate purification and further functionalization, resulting in a doubly protected bis-amine intermediate.
  • The benzyl protecting group on the nitrogen is removed via catalytic hydrogenation (Pd/C, ammonium formate) to yield the free amine.

Final Steps to 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

  • The free amine can be reacted with methylsulfonyl chloride or related reagents to install the methylsulfonyl group on the nitrogen.
  • The hydroxyl group at the 4-position is retained from the spirocyclic intermediate or introduced via selective reduction steps.
  • The final compound is purified by crystallization or chromatographic methods.

Detailed Synthetic Scheme and Conditions

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Notes
1 N-benzylpiperidone + homoallylic alcohol Methanesulfonic acid (Prins reaction) 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate (5) Multi-gram scale synthesis
2 Compound 5 Sodium azide, DMF, 80 °C, 12 h Azide intermediate High conversion
3 Azide intermediate Triphenylphosphine, MeOH/H2O, reflux 3 h Primary amine (7) Difficult to purify, proceed to protection
4 Primary amine (7) Boc2O (tert-butoxycarbonyl anhydride), base Boc-protected bis-amine (8) 69% over 3 steps
5 Boc-protected bis-amine (8) Pd/C, ammonium formate, reflux 8 h Deprotected amine (9) 79.2% yield
6 Amine (9) Methylsulfonyl chloride or equivalent reagent 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol Final product, purification by crystallization or chromatography

Summary Table of Key Synthetic Steps

Compound No. Name / Description Key Reaction Type Conditions / Reagents Yield (%) Reference
5 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate Prins reaction Methanesulfonic acid, N-benzylpiperidone + homoallylic alcohol Multi-gram scale
7 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Azide substitution + reduction NaN3, DMF, 80 °C; then PPh3, MeOH/H2O reflux Intermediate
8 Boc-protected bis-amine Boc protection Boc2O, base 69% over 3 steps
9 Deprotected amine Hydrogenation Pd/C, ammonium formate, reflux 79.2%
Final 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol Methylsulfonylation Methylsulfonyl chloride or equivalent Purified product

Chemical Reactions Analysis

Types of Reactions

9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Triethylamine, methylsulfonyl chloride, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Mechanism of Action

The mechanism of action of 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Modifications

Key Comparative Insights

Role of Polar Substituents: The unsubstituted 1-oxa-9-azaspiro[5.5]undecane is inactive, highlighting the necessity of polar groups for biological activity . Methylsulfonyl, pyrrolidinyl, and morpholinyl substituents introduce polarity, enhancing interactions with targets like FFA1.

Therapeutic Applications: FFA1 Agonists: Morpholin-4-yl derivatives exhibit higher potency than pyrrolidin-1-yl analogs, suggesting that nitrogen basicity and ring size influence receptor activation . Antibacterial Agents: Spirocyclic ciprofloxacin hybrids (e.g., 3ac) retain quinolone activity while improving pharmacokinetics via the spirocyclic moiety . Antituberculosis Agents: Derivatives targeting MmpL3 protein demonstrate broad-spectrum activity, with substituents like secondary amides critical for potency .

Synthetic Flexibility :

  • The core scaffold is synthesized via Prins cyclization or alcohol manipulation of intermediates like N-Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol .
  • Functionalization (e.g., alkylation, amidation) at positions 4 and 9 is well-documented, enabling rapid diversification .

Q & A

Q. What are the key synthetic routes for 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol, and how do reaction conditions influence yield?

Synthesis of spirocyclic compounds like 9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol often involves Prins cyclization or olefin metathesis . For example, the Prins cyclization route constructs the spirocyclic scaffold in a single step, enabling substituent introduction at position 4 . However, olefin metathesis using Grubbs catalysts, while effective, is cost-prohibitive for large-scale synthesis . Reaction optimization (e.g., solvent polarity, temperature) is critical: polar aprotic solvents like DMF improve cyclization efficiency, while lower temperatures reduce side reactions. Yield discrepancies (e.g., 30–43% in similar compounds) often arise from competing pathways, such as epoxide formation or incomplete ring closure .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) resolve spirocyclic stereochemistry and confirm hydroxyl/methylsulfonyl groups. For example, diastereomers of analogous compounds show distinct splitting patterns (e.g., δ 3.78 ppm for benzyl protons) .
  • HRMS : Accurately confirms molecular weight (e.g., [M+H]⁺ at m/z 213.27 for methyl ester derivatives) .
  • HPLC : Preparative HPLC resolves diastereomers (e.g., 2:1 dr resolved to >95% purity using MeOH/MeCN gradients) .

Q. What preliminary biological activities have been reported for this compound?

Spirocyclic analogs exhibit antitubercular activity (e.g., IC₅₀ = 0.7 µM against M. tuberculosis via MmpL3 inhibition) . The methylsulfonyl group may enhance target binding through sulfonyl-oxygen interactions, while the hydroxyl group modulates solubility . Initial assays should include:

  • MIC testing against Gram-positive/-negative bacteria.
  • Enzyme inhibition assays (e.g., sEH or MmpL3 targets) with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

  • Substituent variation : Replace the methylsulfonyl group with aryl sulfonates or carboxylates to assess steric/electronic effects on target binding .
  • Stereochemical analysis : Synthesize enantiomers (e.g., (3R,9S) vs. (3S,9R)) and compare activity using chiral HPLC and circular dichroism .
  • Protease stability assays : Incubate with liver microsomes to evaluate metabolic stability, correlating hydroxyl group positioning with CYP450 susceptibility .

Q. How to resolve contradictions in reported synthesis yields or biological data?

  • Reaction reproducibility : For low yields (e.g., 18% in spirocyclic analogs), optimize catalysts (e.g., switch from Grubbs to Hoveyda-Grubbs for metathesis) .
  • Biological assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) to confirm MmpL3 inhibition . Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to MmpL3 (PDB: 6AJH). The methylsulfonyl group may form hydrogen bonds with Tyr646 .
  • MD simulations : Assess conformational stability of the spirocyclic core in lipid bilayer environments (e.g., mimicking mycobacterial membranes) .
  • QSAR models : Train on spirocyclic analogs to correlate logP, polar surface area, and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.